

## 3-Ethyloxetane-3-carbaldehyde CAS number 98485-37-1

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## Compound of Interest

Compound Name: 3-Ethyloxetane-3-carbaldehyde

Cat. No.: B1523375

An In-Depth Technical Guide to 3-Ethyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

## Foreword: The Rise of the Oxetane Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led to the discovery of scaffolds that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.<sup>[1]</sup> Initially validated tool for enhancing molecular properties. Its low molecular weight, inherent polarity, and distinct three-dimensional structure offer a compelling

This guide focuses on a specific, highly functionalized building block: **3-Ethyloxetane-3-carbaldehyde** (CAS No. 98485-37-1). The presence of a reactive aldehyde group makes this compound a particularly valuable intermediate for drug discovery campaigns. Herein, we provide a senior application scientist's perspective on its use, covering established chemical principles and field-proven insights.

## Core Molecular Profile: Properties and Spectroscopic Signature

Understanding the fundamental characteristics of **3-Ethyloxetane-3-carbaldehyde** is the first step toward its effective utilization. While extensive experimental data is limited, its properties can be reliably predicted based on its structure and data from close analogs.

## Physicochemical Properties

The properties of the title compound are summarized below, with data for its immediate precursor, 3-Ethyl-3-oxetanemethanol, provided for context. The aldehyde group introduces a different polarity compared to the corresponding alcohol.

Property	Value (3-Ethyloxetane-3-carbaldehyde)	Reference
CAS Number	98485-37-1	3047-32-3
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	114.14 g/mol [4]	116.16 g/mol
Appearance	Colorless Liquid (Predicted)	Colorless Liquid
Boiling Point	Predicted: -85-95 °C @ 4 mmHg	96 °C @ 4 mmHg
Density	Predicted: ~1.0 g/mL	1.019 g/mL
Purity	≥97% (Commercially available)[4]	≥96% (Commercial)
Storage	Inert atmosphere, store in freezer, under -20°C[6]	Room Temperature

## Predicted Spectroscopic Data

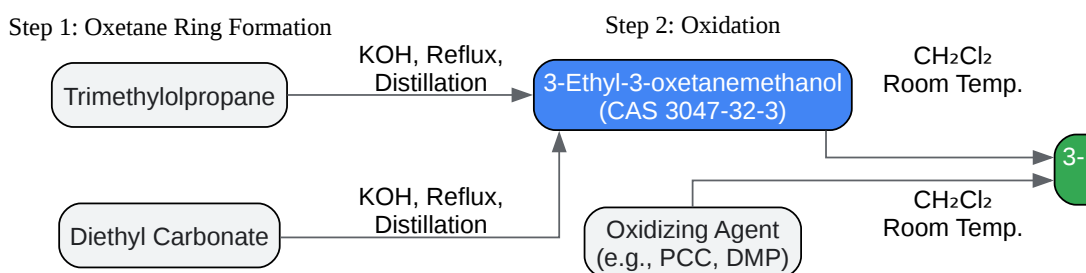
For the medicinal chemist, confirming the structure of a building block is paramount. The following are the expected key signals in standard spectroscopic analysis.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - Aldehyde Proton (CHO): A characteristic singlet or triplet (if coupled to adjacent protons, though unlikely here) at δ 9.5-10.0 ppm.

- Oxetane Methylene Protons ( $\text{CH}_2\text{O}$ ): Two distinct doublets or an AB quartet system around  $\delta$  4.4-4.8 ppm, resulting from the geminal protons on
- Ethyl Group ( $\text{CH}_2\text{CH}_3$ ): A quartet around  $\delta$  1.6-1.8 ppm and a triplet around  $\delta$  0.8-1.0 ppm.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):
  - Aldehyde Carbonyl ( $\text{C}=\text{O}$ ): A signal in the downfield region,  $\delta$  198-202 ppm.
  - Oxetane Methylene Carbons ( $\text{CH}_2\text{O}$ ): A signal around  $\delta$  75-80 ppm.
  - Quaternary Oxetane Carbon ( $\text{C}-\text{C}(\text{CHO})\text{C}$ ): A signal around  $\delta$  50-55 ppm.
  - Ethyl Group Carbons ( $\text{CH}_2\text{CH}_3$ ): Signals in the aliphatic region,  $\delta$  20-30 ppm and  $\delta$  5-10 ppm.
- Infrared (IR) Spectroscopy:
  - $\text{C}=\text{O}$  Stretch: A strong, sharp absorption band at  $\sim 1725\text{ cm}^{-1}$ , characteristic of an aliphatic aldehyde.
  - Aldehyde  $\text{C}-\text{H}$  Stretch: Two medium-intensity bands around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ .
  - $\text{C}-\text{O}-\text{C}$  Stretch: A strong band in the fingerprint region,  $\sim 980-1050\text{ cm}^{-1}$ , indicative of the cyclic ether. The IR spectrum for the precursor alcohol, as a useful comparison.[8]
- Mass Spectrometry (MS):
  - $[\text{M}]^+$ : The molecular ion peak at  $m/z = 114$ .
  - Fragmentation: Expect key fragments corresponding to the loss of  $\text{CHO}$  ( $m/z = 85$ ) and the ethyl group ( $m/z = 85$ ), followed by fragmentation of t

## Synthesis and Purification: A Practical Workflow

While **3-Ethylloxetane-3-carbaldehyde** is commercially available from several suppliers, understanding its synthesis is crucial for scalability and deriving the oxidation of its corresponding primary alcohol, 3-Ethyl-3-oxetanemethanol.



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Caption: A practical two-step synthesis of **3-Ethylloxetane-3-carbaldehyde**.

### Step 1: Synthesis of 3-Ethyl-3-oxetanemethanol

This precursor is readily synthesized from inexpensive starting materials. The reaction involves an intramolecular Williamson ether-type cyclization.

- Principle: The synthesis begins with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolpropane). Reaction with diethyl carbonate in the presence of KOH. Upon heating, this intermediate undergoes decarboxylation and cyclization to yield the desired 3,3-disubstituted oxetane.[10][11] The reaction is driven by the formation of a stable five-membered ring (oxetane) and the loss of  $\text{CO}_2$ .
- Protocol Outline:

- Combine trimethylolpropane, diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol.
- Heat the mixture to reflux (e.g., 110 °C) for 1-2 hours.[10]
- Gradually increase the temperature (up to 185 °C) and distill the product under vacuum. The product is collected in a cold trap.[10][11]
- This method typically provides the alcohol precursor in high yield (>85%).[10]

## Step 2: Oxidation to 3-Ethyloxetane-3-carbaldehyde

The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Care must be taken to prevent over-oxidation to the carboxylic acid.

- Expertise & Causality: While many reagents can effect this transformation (e.g., Swern, Moffatt), Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are preferred for this synthesis. They are known for their mild conditions, high yields, and simple workups, which are critical for preserving the integrity of the strained oxetane ring. Temperature control is essential to avoid ring-opening, and the use of harsh acids or bases is avoided.[12]
- Detailed Protocol (Dess-Martin Oxidation):
  - Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Ethyl-3-oxetanemethanol (1.0 eq) in a suitable solvent.
  - Addition: To the stirred solution, add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature. The addition should be controlled to maintain the temperature below 25 °C.
  - Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution vigorously until the layers are clear.
  - Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purification: The crude aldehyde can be purified by silica gel column chromatography or, if sufficiently pure, by vacuum distillation. Given the volatility of the product, distillation is preferred.

## Chemical Reactivity and Strategic Utility

The value of **3-Ethyloxetane-3-carbaldehyde** lies in the duality of its structure: a stable, property-modifying core (the oxetane) and a versatile synthetic handle (the aldehyde).

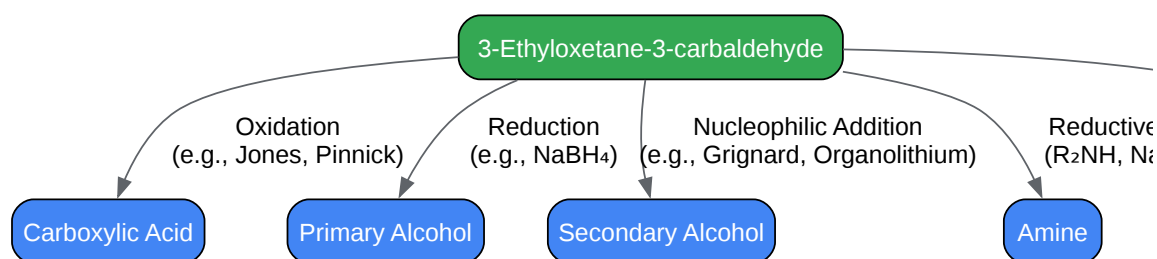
### Stability of the Oxetane Core

The 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted analogs.[12][13] This molecule tolerates a wide range of synthetic transformations performed on the aldehyde group.[13] However, it is not indestructible.

- Trustworthiness: While generally stable to neutral and basic conditions, the oxetane ring can undergo ring-opening in the presence of strong acids, leading to the loss of the ether oxygen, followed by nucleophilic attack. Therefore, synthetic steps involving harsh acidic conditions should be approached with caution.

### Reactivity of the Aldehyde Functional Group

The aldehyde is a gateway to a vast array of chemical structures, making this building block exceptionally useful for late-stage diversification in drug discovery.



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Caption: Key transformations of the aldehyde group on the oxetane scaffold.

- **Reductive Amination:** This is arguably one of the most powerful reactions for drug discovery. The aldehyde can be readily converted into primary, secondary, or tertiary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ). This directly installs nitrogen-containing functional groups.
- **Nucleophilic Addition:** Grignard reagents ( $\text{R-MgBr}$ ) and organolithiums ( $\text{R-Li}$ ) can add to the aldehyde to form secondary alcohols, enabling the construction of complex molecules.
- **Wittig Reaction:** The aldehyde can be converted into an alkene using a phosphorus ylide (Wittig reagent). This is a reliable method for forming  $\text{C}=\text{C}$  double bonds.
- **Reduction and Oxidation:** The aldehyde can be easily reduced back to the primary alcohol using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ). Conversely, it can be oxidized to a carboxylic acid using stronger oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or by a Pinnick oxidation.

## Application in Drug Discovery: A Property-Modifying Powerhouse

The incorporation of an oxetane is a deliberate, strategic choice to modulate the physicochemical properties of a lead compound.<sup>[12]</sup> It serves as a platform for achieving superior characteristics.<sup>[3][14]</sup>

### The Oxetane as a Bioisostere

- **gem-Dimethyl Group Replacement:** An oxetane can act as a more polar and metabolically stable replacement for a gem-dimethyl group.<sup>[14]</sup> While it lacks the steric bulk and hydrogen bond accepting capability, which can dramatically improve aqueous solubility.<sup>[3]</sup> This is a critical advantage for improving the drug's profile.
- **Carbonyl Group Replacement:** The oxetane can also serve as a non-planar, non-reducible isostere for a carbonyl group, offering improved metabolic stability.

### Quantitative Impact on Molecular Properties

The strategic replacement of common motifs with an oxetane ring can lead to profound and predictable improvements in ADME (Absorption, Distribution, Metabolism, and Excretion).

Parameter	Impact of Replacing gem-Dimethyl with Oxetane	Rationale
Aqueous Solubility	Increase by a factor of 4 to >4000 <sup>[3][14]</sup>	The ether oxygen disrupts the tight crystal lattice packing of the gem-dimethyl group.
Lipophilicity (LogD)	Reduction (less lipophilic) <sup>[12]</sup>	The polarity of the oxetane ring reduces the hydrophobicity associated with the gem-dimethyl group.
Metabolic Stability	Generally increased <sup>[14]</sup>	The oxetane ring is resistant to cytochrome P450-mediated oxidation of the gem-dimethyl group.
Amine Basicity (pKa)	Reduction of adjacent amine pKa <sup>[3]</sup>	The electron-withdrawing nature of the oxetane ring lowers the basicity of adjacent amines, potentially improving the drug's hERG liability profile.

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}
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Caption: Strategic use of an oxetane building block in lead optimization.

## Safety, Handling, and Storage

As a reactive aldehyde, **3-Ethylloxetane-3-carbaldehyde** requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not available, it is important to consider the known hazards of similar compounds.<sup>[15][16]</sup>

- **Handling:** Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses. Avoid inhalation of vapors and contact with skin and eyes. Aldehydes can be irritants and potential sensitizers.<sup>[15]</sup>
- **Storage:** The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term stability, storage at low temperatures is recommended. This prevents degradation through oxidation or polymerization.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**3-Ethylloxetane-3-carbaldehyde** is more than just another chemical reagent; it is a sophisticated tool for molecular design. It provides medicinal chemists with a versatile handle for enhancing drug-like properties—pre-functionalized with a versatile aldehyde handle. Its robust yet accessible synthesis and predictable reactivity make it a valuable tool for creating new chemical entities with improved solubility, metabolic stability, and overall pharmacokinetic profiles. As the strategic application of small, strained rings continues to grow, **Ethylloxetane-3-carbaldehyde** will undoubtedly play a central role in the development of next-generation therapeutics.

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